![molecular formula C16H24N2O2 B2567264 Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate CAS No. 59698-38-3](/img/structure/B2567264.png)
Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate
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Description
Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 59698-38-3 . It has a molecular weight of 276.38 . The IUPAC name for this compound is ethyl 4-(3-phenylpropyl)-1-piperazinecarboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate is1S/C16H24N2O2/c1-2-20-16(19)18-13-11-17(12-14-18)10-6-9-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate has a molecular weight of 276.38 . Its IUPAC name is ethyl 4-(3-phenylpropyl)-1-piperazinecarboxylate .Scientific Research Applications
Synthetic Approaches to Piperazine-Containing Drugs
The piperazine moiety, such as in “Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate”, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . The chemical reactivity of piperazine-based synthons also facilitates its insertion into the molecule .
Sigma Receptor Imaging
A series of radioiodinated analogues of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503) was synthesized and evaluated as potential brain sigma-1 receptor imaging ligands by single photon emission computed tomography (SPECT) . The iodinated analogues were prepared from piperazine in a high yield .
Kinase Inhibitors
The piperazine-containing drugs, including “Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate”, are used as kinase inhibitors . They play a crucial role in regulating the activities of kinases, which are enzymes that add phosphate groups to other proteins to turn their activities on or off .
Receptor Modulators
Piperazine-containing compounds are also used as receptor modulators . They can enhance or inhibit the action of receptors, which are proteins on the cell surface or within cells that bind to specific molecules, triggering a response in the cell .
Reductive Amination
The piperazine moiety in “Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate” can be involved in reductive amination . This is a chemical reaction that involves the conversion of a carbonyl group to an amine via an intermediate imine .
Finkelstein Alkylation
The piperazine structure in “Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate” can be used in Finkelstein alkylation . This is a type of alkylation reaction where an alkyl halide is converted to another alkyl halide by exchanging the halogen atom .
properties
IUPAC Name |
ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-20-16(19)18-13-11-17(12-14-18)10-6-9-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKNZNUZGUIRSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197913 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate |
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